N2-Acetyl Acyclovir Benzoate

Beschreibung

BenchChem offers high-quality N2-Acetyl Acyclovir Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Acetyl Acyclovir Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

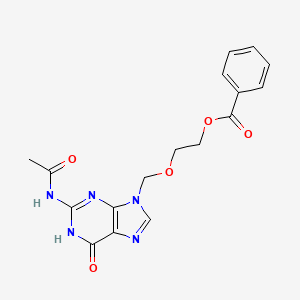

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOFZBWWLLRALZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N2-Acetyl Acyclovir Benzoate (CAS Number: 133186-23-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N2-Acetyl Acyclovir Benzoate, a key derivative of the antiviral drug Acyclovir. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind experimental design and the inherent logic of the scientific protocols discussed.

Introduction

N2-Acetyl Acyclovir Benzoate, with the CAS number 133186-23-9, is primarily recognized as a prodrug and a significant impurity in the synthesis of Acyclovir.[1][2][3] Acyclovir itself is a cornerstone of antiviral therapy, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[4] However, its therapeutic efficacy is often hampered by low oral bioavailability.[1] This limitation has spurred the development of various prodrugs, including N2-Acetyl Acyclovir Benzoate, designed to enhance its pharmacokinetic profile. This guide will delve into the synthesis, physicochemical properties, proposed metabolic pathway, and analytical methodologies pertinent to this compound, providing a robust resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N2-Acetyl Acyclovir Benzoate is fundamental for its synthesis, formulation, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 133186-23-9 | [5] |

| Molecular Formula | C17H17N5O5 | [1][5] |

| Molecular Weight | 371.35 g/mol | [1][5] |

| IUPAC Name | 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | [1] |

| Synonyms | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide, Acyclovir Impurity H | [1][3] |

| Purity | Typically ≥95% (as a reference standard) | [1] |

Synthesis and Characterization: A Proposed Pathway

While a definitive, publicly available, step-by-step synthesis protocol for N2-Acetyl Acyclovir Benzoate is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of Acyclovir and its derivatives. The proposed synthesis involves a two-step process: the selective N2-acetylation of guanine followed by the N9-alkylation with a suitable side chain.

The rationale for this approach is rooted in the need to protect the more reactive N7 position of the guanine ring to favor the desired N9 substitution, which is crucial for antiviral activity. The N2-acetyl group serves this directing role and can be later hydrolyzed in vivo, unmasking the active Acyclovir molecule.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of N2-Acetyl Acyclovir Benzoate.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions reported for Acyclovir synthesis.[6][7]

Step 1: Synthesis of N2-Acetylguanine

-

Reactants: To a suspension of guanine (1 mole) in dimethylformamide (DMF), add acetic anhydride (1.2 moles).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture at 120-130°C for 4-6 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The precipitated product, N2-acetylguanine, is collected by filtration, washed with acetone, and dried under vacuum.

Causality: The use of acetic anhydride in the presence of an acid catalyst facilitates the selective acetylation of the exocyclic amino group at the N2 position of guanine. DMF is a suitable polar aprotic solvent that aids in the dissolution of the reactants.

Step 2: Synthesis of N2-Acetyl Acyclovir Benzoate

-

Reactants: Suspend N2-acetylguanine (1 mole) in DMF. Add potassium carbonate (1.5 moles) as a base.

-

Alkylation: Add 2-(benzoyloxy)ethoxymethyl chloride (1.1 moles) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up: After completion, pour the reaction mixture into ice-cold water. The precipitate is filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The benzoyloxyethoxymethyl chloride provides the acyclic side chain. The use of a base like potassium carbonate is essential to deprotonate the N9 position of N2-acetylguanine, facilitating the nucleophilic attack on the alkylating agent. The N2-acetyl group sterically hinders reaction at the N7 position, favoring the desired N9-alkylation.

Characterization

The synthesized N2-Acetyl Acyclovir Benzoate should be characterized using a suite of analytical techniques to confirm its identity and purity.[5]

-

1H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of acetyl, benzoate, and the purine ring protons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O of acetyl and benzoate, N-H of the purine ring).

Pharmacological Profile: A Prodrug Strategy

The primary pharmacological interest in N2-Acetyl Acyclovir Benzoate lies in its potential as a prodrug of Acyclovir. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. This strategy is often employed to overcome pharmacokinetic limitations of the parent drug, such as poor absorption.

Proposed Mechanism of Action and Metabolic Pathway

It is hypothesized that N2-Acetyl Acyclovir Benzoate, upon oral administration, is absorbed from the gastrointestinal tract and subsequently undergoes enzymatic hydrolysis to yield Acyclovir. This hydrolysis would likely be catalyzed by esterases present in the plasma and liver, cleaving both the N2-acetyl and the benzoate ester groups. The liberated Acyclovir then exerts its antiviral effect.

Caption: Proposed metabolic pathway and mechanism of action of N2-Acetyl Acyclovir Benzoate.

Causality: The lipophilicity of N2-Acetyl Acyclovir Benzoate is expected to be higher than that of Acyclovir due to the presence of the acetyl and benzoate groups. This increased lipophilicity could potentially enhance its passive diffusion across the intestinal membrane, leading to improved oral bioavailability. Once in the systemic circulation, ubiquitous esterases would hydrolyze the ester and amide bonds, releasing the active Acyclovir.

Analytical Methodologies: A Protocol for Quantification

Accurate and precise analytical methods are crucial for the quantification of N2-Acetyl Acyclovir Benzoate in bulk drug substances, formulations, and biological matrices. Based on established HPLC methods for Acyclovir and its impurities, the following protocol is proposed.[1][8]

Proposed HPLC-UV Method for Purity Assessment

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of N2-Acetyl Acyclovir Benzoate reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to N2-Acetyl Acyclovir Benzoate based on its retention time.

-

Calculate the purity of the sample by comparing the peak area with that of the standard.

Self-Validating System: This protocol should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its reliability for its intended purpose. The use of a well-characterized reference standard is paramount for accurate quantification.

Conclusion and Future Perspectives

N2-Acetyl Acyclovir Benzoate stands as a molecule of significant interest in the field of antiviral drug development, primarily due to its potential to act as a prodrug for Acyclovir. The proposed synthesis and analytical methods provide a solid foundation for further research into this compound. Future studies should focus on obtaining definitive pharmacokinetic data in animal models and in vitro hydrolysis studies to confirm its prodrug characteristics and quantify its conversion rate to Acyclovir. Such data will be instrumental in evaluating its potential as a viable alternative to improve the oral delivery of Acyclovir, ultimately benefiting patients with viral infections.

References

-

Pharmaffiliates. N2-Acetyl Acyclovir Benzoate | CAS No : 133186-23-9. Available from: [Link]

-

Veeprho. Acyclovir EP Impurity H | CAS 133186-23-9. Available from: [Link]

-

PubChem. N2-Acetyl Acyclovir Benzoate-d4. Available from: [Link]

-

Li, Q., et al. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. PMC - NIH. Available from: [Link]

- Huidobro, A. L., Barbas, C., & Rupérez, F. J. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.

- Google Patents. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine.

-

VAST Journals System. SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Available from: [Link]

Sources

- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of acyclovir and its prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ujconline.net [ujconline.net]

- 5. researchgate.net [researchgate.net]

- 6. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of acyclovir after intravenous infusion of acyclovir and after oral administration of acyclovir and its prodrug valacyclovir in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of novel dipeptide ester prodrugs of acyclovir after oral administration: intestinal absorption and liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of N2-Acetyl Acyclovir Benzoate

Technical Whitepaper: Physicochemical Characterization of N²-Acetyl Acyclovir Benzoate

Executive Summary

N²-Acetyl Acyclovir Benzoate (CAS 133186-23-9) represents a critical di-protected derivative of the antiviral agent Acyclovir. Functioning primarily as a process-related impurity (Impurity H) and a synthetic intermediate , its physicochemical profile is defined by the lipophilic modification of the parent nucleoside. Unlike the amphoteric parent compound, this derivative exhibits distinct solubility and thermal behaviors governed by the benzoyl ester and acetamide moieties.

This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities (ester vs. salt) and establishing robust protocols for its identification and control in pharmaceutical development.

Chemical Identity & Structural Analysis

A critical distinction must be made regarding the nomenclature. While "Benzoate" often implies a salt form, in this context, it refers to the benzoyl ester at the hydroxyethoxy tail. The N²-position is protected by an acetyl group, rendering the molecule a neutral, lipophilic species.

Nomenclature & Identifiers

| Parameter | Specification |

| Common Name | N²-Acetyl Acyclovir Benzoate |

| IUPAC Name | 2-[(2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl benzoate |

| CAS Number | 133186-23-9 |

| Molecular Formula | |

| Molecular Weight | 371.35 g/mol |

| Structural Class | Di-protected Acyclic Nucleoside Analogue |

Structural Visualization & Degradation Pathway

The following diagram illustrates the structural relationship between Acyclovir and its protected forms. Understanding this pathway is essential for monitoring hydrolysis during stability testing.

Figure 1: Structural hierarchy and hydrolytic degradation pathways of N²-Acetyl Acyclovir Benzoate.

Physicochemical Profile

The introduction of the benzoyl and acetyl groups significantly alters the physical properties compared to Acyclovir, primarily by reducing polarity and increasing lattice energy.

Thermal & Solid-State Properties

| Property | Value / Observation | Technical Insight |

| Melting Point | 216 – 220 °C | High melting point indicates a stable, crystalline lattice driven by intermolecular H-bonding and |

| Physical State | White to Off-White Powder | Crystalline solid.[1] Amorphous forms may exhibit lower stability. |

| Hygroscopicity | Low | The ester/amide protection caps polar H-bond donors, reducing moisture uptake compared to Acyclovir. |

Solubility Profile

-

Water: Practically Insoluble. The lipophilic benzoyl group dominates the solvation energetics.

-

DMSO: Soluble (> 10 mg/mL). Preferred solvent for analytical stock solutions.

-

Methanol/Ethanol: Slightly Soluble. Heating may be required for dissolution.

-

LogP (Predicted): ~0.5 to 1.2 (Positive shift from Acyclovir's -1.6, facilitating retention in Reverse Phase HPLC).

Analytical Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of a gradient method is mandatory to resolve the lipophilic target from the polar parent compound.

High-Performance Liquid Chromatography (HPLC)

This method separates N²-Acetyl Acyclovir Benzoate (RT ~15-18 min) from Acyclovir (RT ~3-5 min) and N²-Acetyl Acyclovir (RT ~6-8 min).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Buffer).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Primary), 210 nm (Secondary for benzoyl sensitivity).

-

Column Temp: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic Hold (Elute Acyclovir) |

| 20.0 | 20 | 80 | Linear Gradient (Elute Target) |

| 25.0 | 20 | 80 | Wash |

| 26.0 | 95 | 5 | Re-equilibration |

Spectroscopic Identification (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 12.0 ppm (s, 1H): N-H (Amide/Imide proton).

-

δ 8.1 ppm (s, 1H): H-8 Purine proton.

-

δ 7.9 - 7.5 ppm (m, 5H): Benzoyl aromatic protons (Distinctive multiplet).

-

δ 5.5 ppm (s, 2H): N-CH₂-O (Linker).

-

δ 4.3 - 3.8 ppm (m, 4H): Ethoxy chain (-O-CH₂-CH₂-O-).

-

δ 2.2 ppm (s, 3H): Acetyl methyl group (-COCH₃).

-

Stability & Handling Guidelines

Hydrolytic Stability

The compound contains two hydrolyzable centers:

-

Ester Linkage: Susceptible to base-catalyzed hydrolysis (pH > 9).

-

Amide Linkage: Relatively stable but will degrade under strong acidic conditions or enzymatic action.

Recommendation: Prepare analytical stock solutions in pure DMSO . Avoid aqueous-organic mixtures for long-term storage (>24 hours) to prevent in situ hydrolysis to N²-Acetyl Acyclovir.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative yellowing over long periods.

-

Container: Amber glass vials to protect from light (though photostability is generally moderate).

References

-

LGC Standards. (2022). Certificate of Analysis: N2-Acetyl Acyclovir Benzoate (Impurity Standard).[2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171394353: N2-Acetyl Acyclovir Benzoate-d4 (Analog Reference). Retrieved from

-

European Pharmacopoeia (Ph. Eur.). Monograph: Acyclovir Impurities.[1][2][3][][5][6] (Referenced for Impurity F/H classification context).[1]

-

BOC Sciences. (2025). Product Data Sheet: N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9).[2][][7][8] Retrieved from

Sources

- 1. 4-Amino-2-sulfanylpyrimidine-5- carbonitrile Supplier in Mumbai, 4-Amino-2-sulfanylpyrimidine-5- carbonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 110104-37-5: N-Acetylacyclovir | CymitQuimica [cymitquimica.com]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Acyclovir | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of N2-Acetyl Acyclovir Benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

N2-Acetyl Acyclovir Benzoate, a derivative of the potent antiviral agent Acyclovir, presents a molecule of significant interest in prodrug strategies aimed at enhancing the therapeutic profile of the parent compound. This technical guide provides a comprehensive analysis of two critical physicochemical parameters: its melting point and chemical stability. While specific experimental data for N2-Acetyl Acyclovir Benzoate is not extensively published, this document synthesizes available information on closely related analogues and the parent molecule, Acyclovir, to provide a robust predictive assessment. We will delve into the theoretical underpinnings of its thermal behavior and degradation pathways, supported by established analytical methodologies for characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge necessary for the handling, formulation, and analytical assessment of this compound.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir is a cornerstone in the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections. Its mechanism of action, selective phosphorylation by viral thymidine kinase, ensures targeted antiviral activity with minimal host cell toxicity. However, Acyclovir's therapeutic efficacy is hampered by its low oral bioavailability, which is typically in the range of 15-30%. This has spurred the development of various prodrugs, designed to improve its absorption from the gastrointestinal tract. N2-Acetyl Acyclovir Benzoate emerges from this strategy, incorporating both an acetyl group at the N2 position of the guanine base and a benzoate ester at the terminal hydroxyl group of the acyclic side chain. These modifications are intended to increase lipophilicity and potentially modulate enzymatic recognition, thereby enhancing its pharmacokinetic profile.

Physicochemical Characterization of N2-Acetyl Acyclovir Benzoate

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. The following sections detail the known and inferred properties of N2-Acetyl Acyclovir Benzoate.

| Property | Value/Information | Source |

| Chemical Name | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide | [][2] |

| CAS Number | 133186-23-9 | [][2] |

| Molecular Formula | C17H17N5O5 | [][2] |

| Molecular Weight | 371.35 g/mol | [][2] |

| Appearance | White to off-white solid (inferred) | General knowledge |

Melting Point Analysis

The melting point is a critical parameter that provides insights into the purity and solid-state properties of a compound. As of the latest literature review, a specific, experimentally determined melting point for N2-Acetyl Acyclovir Benzoate has not been published. However, we can infer a probable range based on the thermal analysis of structurally related compounds.

-

Acyclovir (Parent Drug): The melting point of Acyclovir is approximately 256°C.[3][4]

-

Diacetyl Acyclovir (N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine): This closely related diester has a reported melting point of 189-190°C.[5]

The introduction of the acetyl and benzoyl groups in N2-Acetyl Acyclovir Benzoate is expected to disrupt the crystal lattice of Acyclovir, which is stabilized by intermolecular hydrogen bonding. This disruption typically leads to a lower melting point compared to the parent drug. The presence of the bulky benzoate group, in place of the smaller acetyl group in Diacetyl Acyclovir, may influence the crystal packing and, consequently, the melting point. It is reasonable to hypothesize that the melting point of N2-Acetyl Acyclovir Benzoate will be in a similar range to that of Diacetyl Acyclovir.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the standard technique for the accurate determination of melting points and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of N2-Acetyl Acyclovir Benzoate into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (20-50 mL/min).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Chemical Stability Profile

The chemical stability of a drug substance is a critical attribute that influences its shelf-life, formulation, and storage conditions. As a prodrug, the stability of N2-Acetyl Acyclovir Benzoate is of particular interest, as its degradation can lead to the formation of Acyclovir and other related impurities. The primary degradation pathway for ester-containing prodrugs is hydrolysis.

Hydrolytic Stability

Ester linkages, such as the benzoate ester in N2-Acetyl Acyclovir Benzoate, are susceptible to hydrolysis under both acidic and alkaline conditions. The N-acetyl group may also be subject to hydrolysis, although generally at a slower rate than the ester.

-

Acidic Hydrolysis: Under acidic conditions, the ester linkage is likely to be cleaved, yielding Acyclovir N2-acetate and benzoic acid. Further hydrolysis of the N-acetyl group could lead to the formation of Acyclovir and acetic acid. Studies on Acyclovir itself show extensive degradation in acidic conditions.[6][7]

-

Neutral Hydrolysis: In neutral conditions (pH 7.4), some degree of hydrolysis is expected, which is relevant to physiological conditions. The rate of hydrolysis will be dependent on the specific chemical environment.

-

Alkaline Hydrolysis: Base-catalyzed hydrolysis of the benzoate ester is expected to be rapid. Acyclovir itself shows mild degradation under alkaline conditions.[6][7]

Studies on other Acyclovir esters have shown that they are generally unstable in acidic media, undergoing rapid hydrolysis to Acyclovir.[8]

Thermal Stability

Thermal stability is crucial for processing and storage. Acyclovir is thermally stable up to its melting point of approximately 256°C.[3][4] Its thermal degradation begins at temperatures above 400°C.[3] Given the lower anticipated melting point of N2-Acetyl Acyclovir Benzoate, its thermal decomposition is likely to occur at a lower temperature than Acyclovir.

Photostability

Acyclovir is relatively stable to light in the solid state. However, in solution, it can undergo photolytic degradation.[6][7] It is prudent to assume that N2-Acetyl Acyclovir Benzoate may also exhibit sensitivity to light, particularly in solution, and should be protected from light during storage and handling.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N2-Acetyl Acyclovir Benzoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Caption: General Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of N2-Acetyl Acyclovir Benzoate and detecting the formation of degradation products.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Summary and Future Perspectives

N2-Acetyl Acyclovir Benzoate is a promising prodrug of Acyclovir with the potential for improved oral bioavailability. This technical guide has provided a detailed overview of its anticipated melting point and stability profile, based on data from related compounds. The primary stability concern is hydrolytic degradation of the benzoate ester, which can be readily assessed using forced degradation studies and a validated stability-indicating HPLC method.

Future research should focus on the experimental determination of the melting point of N2-Acetyl Acyclovir Benzoate and a comprehensive investigation of its degradation kinetics under various conditions. These studies will be crucial for the development of stable and effective pharmaceutical formulations of this promising antiviral agent.

References

-

PubChem. Acyclovir. National Center for Biotechnology Information. [Link]

-

Shamsipur, M., et al. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iranian Journal of Pharmaceutical Research, 12(Suppl), 131-138. [Link]

-

Hristov, G., & Stankova, I. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Scientia Pharmaceutica, 79(2), 259-264. [Link]

-

Gornas, P., et al. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

-

Hamdi, A., et al. (2006). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry, 18(4), 2701-2706. [Link]

-

Nowak, M., et al. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

-

Shah, P. B., & Rawal, R. K. (2017). Stress Studies on Acyclovir. Journal of Applied Pharmaceutical Science, 7(8), 185-191. [Link]

-

YMER. (2025). PREFORMULATION STUDY ON IDENTIFICATION AND CHARACTERIZATION OF ACYCLOVIR. YMER, 24(04). [Link]

-

PubChem. N2-Acetylaciclovir. National Center for Biotechnology Information. [Link]

-

Singh, S., et al. (2000). Stress studies on acyclovir. Journal of pharmaceutical and biomedical analysis, 22(4), 609-615. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N2-Acetyl Acyclovir Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N2-Acetyl Acyclovir Benzoate in Pharmaceutical Analysis

N2-Acetyl Acyclovir Benzoate is recognized as a significant impurity and metabolite of Acyclovir, a cornerstone antiviral medication primarily used in the treatment of herpes simplex virus (HSV) infections, varicella-zoster virus (VZV), and Epstein-Barr virus (EBV).[] The rigorous identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product. This guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate the structure and confirm the identity of N2-Acetyl Acyclovir Benzoate, a critical step in regulatory compliance and quality control.

This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive analysis of this specific acyclovir derivative. The experimental protocols and data interpretation strategies outlined herein are designed to provide a robust framework for researchers and analytical scientists.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture of N2-Acetyl Acyclovir Benzoate is fundamental to interpreting its spectroscopic data. The molecule is comprised of a purine core derived from guanine, an acyclic side chain, an N-acetyl group, and a benzoate ester.

Systematic IUPAC Name: 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate[2][]

Molecular Formula: C₁₇H₁₇N₅O₅[][4]

Molecular Weight: 371.35 g/mol [4]

The key functional groups that will be interrogated by the spectroscopic methods discussed are:

-

Aromatic Protons: Benzene ring of the benzoate group and the purine ring.

-

Amide Group: The N-acetyl moiety introduces a characteristic amide linkage.

-

Ester Group: The benzoate ester provides a carbonyl signal and influences adjacent protons.

-

Ether Linkage: Present in the acyclic side chain.

-

Methylene Groups: Multiple CH₂ groups in the side chain.

-

Methyl Group: From the N-acetyl substituent.

-

Carbonyl Groups: Amide and ester functionalities.

-

N-H Proton: The amide proton.

Experimental Workflow: A Synergistic Approach

The definitive characterization of N2-Acetyl Acyclovir Benzoate relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined data create a self-validating system for identity and purity confirmation.

Figure 1: A typical experimental workflow for the spectroscopic characterization of N2-Acetyl Acyclovir Benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N2-Acetyl Acyclovir Benzoate and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range for all proton signals (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the expected range for all carbon signals (typically 0-200 ppm).

-

Data Interpretation: Expected ¹H and ¹³C NMR Spectral Features

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons in N2-Acetyl Acyclovir Benzoate. These predictions are based on the known effects of adjacent functional groups.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Purine-H8 | ~8.0 | ~140 | Aromatic proton on the purine ring. |

| Benzoate (ortho) | ~7.9 | ~130 | Aromatic protons ortho to the ester carbonyl, deshielded. |

| Benzoate (para) | ~7.6 | ~133 | Aromatic proton para to the ester carbonyl. |

| Benzoate (meta) | ~7.5 | ~129 | Aromatic protons meta to the ester carbonyl. |

| -O-CH₂-N- | ~5.5 | ~72 | Methylene protons adjacent to an oxygen and the purine nitrogen. |

| -O-CH₂-CH₂-O- | ~4.3 & ~3.8 | ~68 & ~63 | Diastereotopic methylene protons of the ethoxy group. |

| N-H (Amide) | ~10.5 | - | Amide proton, often broad and downfield. |

| -C(O)-CH₃ | ~2.1 | ~24 | Methyl protons of the acetyl group. |

| Ester C=O | - | ~165 | Carbonyl carbon of the benzoate ester. |

| Amide C=O | - | ~170 | Carbonyl carbon of the N-acetyl group. |

| Purine Carbons | - | 115-160 | Multiple signals corresponding to the carbon atoms of the purine ring system. |

Causality in Spectral Features: The electron-withdrawing nature of the carbonyl groups in the acetyl and benzoate moieties, as well as the electronegativity of the nitrogen and oxygen atoms, leads to the downfield chemical shifts of adjacent protons and carbons. The aromatic rings exhibit characteristic splitting patterns that can be further analyzed to confirm substituent positions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N2-Acetyl Acyclovir Benzoate.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and aid in structural elucidation.

-

Data Interpretation: Expected Mass Spectrum

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 372.13 | Protonated molecular ion. |

| [M+Na]⁺ | 394.11 | Sodium adduct. |

Fragmentation Analysis: MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of the benzoate group, the acetyl group, or cleavage of the acyclic side chain. This fragmentation data provides confirmatory evidence for the connectivity of the different structural components.

Figure 2: A simplified representation of potential fragmentation pathways for N2-Acetyl Acyclovir Benzoate in MS/MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for confirming the presence of carbonyl groups, N-H bonds, and aromatic rings.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of the solid N2-Acetyl Acyclovir Benzoate powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Interpretation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 | N-H stretch | Amide |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Ester (Benzoate) |

| ~1680 | C=O stretch | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1270 | C-O stretch | Ester |

| ~1100 | C-O stretch | Ether |

Trustworthiness of Combined Data: The presence of two distinct carbonyl peaks in the IR spectrum would corroborate the existence of both ester and amide functionalities identified by NMR. The molecular weight from MS confirms the overall composition, and the detailed connectivity is established by NMR. This synergistic use of data from all three techniques provides a high degree of confidence in the structural assignment.

Conclusion: A Robust Framework for Characterization

The spectroscopic characterization of N2-Acetyl Acyclovir Benzoate is a critical component of ensuring the quality and safety of Acyclovir drug products. By employing a combination of NMR, Mass Spectrometry, and Infrared Spectroscopy, a comprehensive and unambiguous identification of this impurity can be achieved. The methodologies and data interpretation principles outlined in this guide provide a robust framework for researchers and analytical scientists in the pharmaceutical industry. The consistency of data across these orthogonal techniques provides a self-validating system, ensuring the scientific integrity of the analytical results.

References

Sources

Relationship between N2-Acetyl Acyclovir Benzoate and acyclovir

Mechanistic Role in the Regioselective Synthesis of Acyclovir[1]

Executive Summary

This guide analyzes the critical relationship between Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) and its dual-protected derivative, N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9).[1] While Acyclovir is the active pharmaceutical ingredient (API), N2-Acetyl Acyclovir Benzoate serves as a high-value synthetic intermediate and a process-related impurity .[1][2]

Understanding this compound is essential for controlling the N9-regioselectivity of the guanine alkylation step—the most challenging aspect of Acyclovir manufacturing. This document details the chemical architecture, synthetic utility, and analytical protocols required to manage this compound during drug development.

Chemical Architecture & Comparative Analysis

To understand the relationship, we must analyze the structural modifications that convert the active drug into its protected form.

| Feature | Acyclovir (API) | N2-Acetyl Acyclovir Benzoate (Intermediate) |

| CAS Number | 59277-89-3 | 133186-23-9 |

| Molecular Formula | C₈H₁₁N₅O₃ | C₁₇H₁₇N₅O₅ |

| Molecular Weight | 225.21 g/mol | 371.35 g/mol |

| N2-Position (Exocyclic Amine) | Free Amine (-NH₂) | Acetylated (-NH-CO-CH₃) |

| Side Chain (Omega-Position) | Free Hydroxyl (-OH) | Benzoylated (-O-CO-Ph) |

| Solubility Profile | Polar (Water Soluble) | Lipophilic (Organic Soluble) |

| Function | Antiviral Agent | Synthetic Precursor / Impurity Standard |

Technical Insight: The "Benzoate" designation refers to the esterification of the side-chain hydroxyl group with benzoic acid, while the "N2-Acetyl" refers to the protection of the guanine exocyclic amine.[1] This "Dual-Protection" strategy renders the molecule lipophilic, allowing for purification in organic solvents (e.g., DMF, Toluene) before the final hydrolysis step.[1]

The Synthetic Logic: Solving the N7 vs. N9 Dilemma

The synthesis of Acyclovir from Guanine is plagued by a classic regioselectivity problem. Guanine has two nucleophilic nitrogen atoms available for alkylation: N7 and N9 .

-

Problem: N7-alkylation yields a biologically inactive isomer.

The Solution: N2-Acetyl Acyclovir Benzoate Pathway By using N2-Acetylguanine as the starting material and a Benzoyl-protected side chain (1-benzoyloxy-2-chloromethoxyethane), chemists force the reaction toward the thermodynamic N9 product.[1]

The Mechanism[1][3][5][6][7]

-

Steric Steering: The acetyl group at N2 creates steric hindrance that discourages alkylation at adjacent sites, while modifying the pKa of the imidazole ring protons.

-

Solubility Enhancement: Unprotected guanine is notoriously insoluble. The N2-acetyl group improves solubility in polar aprotic solvents (DMF/DMSO), facilitating a homogeneous alkylation reaction.[1]

-

Crystallinity: The benzoate group on the side chain adds significant molecular weight and aromaticity, often allowing the intermediate (N2-Acetyl Acyclovir Benzoate) to be crystallized to high purity, stripping away the N7-isomer before the final deprotection.

Experimental Protocol: Synthesis & Deprotection

Note: This protocol synthesizes Acyclovir via the N2-Acetyl Acyclovir Benzoate intermediate.[1]

Phase A: Formation of N2-Acetyl Acyclovir Benzoate

Reagents: N2-Acetylguanine, 1-benzoyloxy-2-chloromethoxyethane, Triethylamine (TEA), DMF.[1]

-

Preparation: Charge a reactor with N2-Acetylguanine (1.0 eq) and anhydrous DMF (10 volumes).

-

Activation: Add Triethylamine (1.2 eq) and heat to 90°C to solubilize the base.

-

Alkylation: Dropwise add 1-benzoyloxy-2-chloromethoxyethane (1.1 eq) over 2 hours.

-

Criticality: Slow addition prevents localized high concentrations that favor N7-alkylation.[1]

-

-

Reaction: Maintain at 95-100°C for 4 hours. Monitor via HPLC (Target: <2% starting material).

-

Isolation: Cool to 20°C. Add water to precipitate the crude intermediate. Filter and wash with ethanol.

Phase B: Global Deprotection (The "One-Pot" Hydrolysis)

This step removes both the acetyl and benzoyl groups to yield the API.[1]

-

Solvation: Suspend the wet cake of N2-Acetyl Acyclovir Benzoate in Methanolic Ammonia (7M NH₃ in MeOH).

-

Aminolysis: Seal the reactor and heat to 60°C for 6 hours.

-

Purification: Cool to 0°C. Adjust pH to 7.0 with dilute HCl. Acyclovir precipitates as a white crystalline solid.[6]

-

Recrystallization: Recrystallize from water to remove residual benzamide and acetamide byproducts.

Visualization: The Reaction Pathway[6][9]

The following diagram illustrates the transformation from Guanine to Acyclovir, highlighting the specific intermediate discussed.

Caption: Pathway showing the conversion of N2-Acetylguanine to Acyclovir via the Benzoate intermediate.[1][3][6]

Analytical Quality Control (HPLC)[1][4][13]

If N2-Acetyl Acyclovir Benzoate is not fully hydrolyzed, it becomes a specific impurity in the final drug substance.

Method parameters for separating Acyclovir from its Benzoate Intermediate:

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.[1]5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-10 min: 5% B (Elutes Acyclovir)10-25 min: Ramp to 60% B (Elutes Benzoate)25-30 min: Hold 60% B |

| Detection | UV @ 254 nm |

| Retention Logic | Acyclovir: Early eluting (~5-7 min) due to polarity.N2-Acetyl Acyclovir Benzoate: Late eluting (~18-22 min) due to hydrophobic benzoyl/acetyl groups.[1] |

Self-Validating Check: If a peak appears at RRT ~3.5 (relative to Acyclovir), confirm identity by checking the UV spectrum.[1] The Benzoate group introduces a strong absorption shoulder at 230nm and 270-280nm distinct from the pure guanine spectrum.

References

-

Huidobro, A. L., Barbas, C., & Rupérez, F. J. (2005).[] LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[1][] [Link][1][]

-

Matsumoto, H., et al. (1988).[5] Synthesis of Acyclovir and related compounds. Chemical and Pharmaceutical Bulletin, 36, 1153–1157.[5] [Link]

Sources

- 1. CAS 75128-73-3: N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine [cymitquimica.com]

- 2. WO1995007281A1 - A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine - Google Patents [patents.google.com]

- 3. Acyclovir synthesis - chemicalbook [chemicalbook.com]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]

- 7. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CN102718767B - Method for synthesizing diacetylacyclovir - Google Patents [patents.google.com]

- 11. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

N2-Acetyl Acyclovir Benzoate: A Prodrug, Not an Active Metabolite — A Technical Guide

For Immediate Release

[CITY, STATE] – In the landscape of antiviral therapeutics, precision in terminology and a deep understanding of metabolic pathways are paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of N2-Acetyl Acyclovir Benzoate, clarifying its role as a synthetic derivative and prodrug of Acyclovir, rather than an active metabolite. This distinction is critical for the accurate design and interpretation of pharmacokinetic and pharmacodynamic studies.

Executive Summary

Acyclovir, a cornerstone in the treatment of herpes virus infections, exerts its antiviral effect after being converted to its active triphosphate form within infected cells.[1][2] Its oral bioavailability, however, is limited.[3][4] This has spurred the development of various prodrugs to enhance its delivery. N2-Acetyl Acyclovir Benzoate is one such derivative, often encountered as a synthetic intermediate, a potential prodrug, or an impurity in Acyclovir preparations.[] This guide will dissect the metabolic fate of Acyclovir, elucidate the principles of prodrug design, and firmly position N2-Acetyl Acyclovir Benzoate within this context, dispelling the misconception of it being an active metabolite.

The Metabolic Journey of Acyclovir: A Foundation

To understand the role of its derivatives, one must first grasp the metabolism of the parent compound. Acyclovir is a synthetic nucleoside analogue that is selectively phosphorylated by viral thymidine kinase in infected cells.[2][6] Host cell kinases then further phosphorylate it to acyclovir triphosphate, the active moiety that inhibits viral DNA polymerase, leading to chain termination.[1]

Acyclovir itself undergoes minimal systemic metabolism. The majority of the drug is excreted unchanged in the urine.[3] The primary metabolites identified are 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV), both of which are pharmacologically inactive.[]

Caption: Metabolic pathway of Acyclovir.

The Prodrug Principle: Enhancing Acyclovir's Potential

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For Acyclovir, prodrugs are primarily designed to overcome its low oral bioavailability.[3][4] Valacyclovir, the L-valyl ester of Acyclovir, is a well-known example that is rapidly and extensively converted to Acyclovir after oral administration, resulting in significantly higher plasma concentrations of the active drug.[7][8]

N2-Acetyl Acyclovir Benzoate: A Synthetic Prodrug Candidate

The available scientific literature and chemical documentation categorize N2-Acetyl Acyclovir Benzoate as a derivative or impurity of Acyclovir.[][9] More specifically, "N2-Acetyl acyclovir" is explicitly referred to as a prodrug of Acyclovir.[10][11] The addition of a benzoate ester to this structure is a common strategy to create water-soluble and biolabile prodrugs.[12]

The rationale behind a compound like N2-Acetyl Acyclovir Benzoate is that the N-acetyl and benzoate ester groups are designed to be cleaved by enzymes in the body, such as esterases, to release the parent Acyclovir molecule. There is no evidence to suggest that N2-Acetyl Acyclovir Benzoate is formed in vivo from the administration of Acyclovir, a prerequisite for being classified as a metabolite. Furthermore, no studies have demonstrated intrinsic antiviral activity of N2-Acetyl Acyclovir Benzoate itself. Its therapeutic potential is contingent on its conversion to Acyclovir.

Caption: Prodrug conversion of N2-Acetyl Acyclovir Benzoate.

Experimental Methodologies for Prodrug and Metabolite Analysis

The characterization of a compound as a prodrug versus an active metabolite relies on rigorous experimental evaluation. The following protocols are fundamental in such assessments.

In Vitro Metabolic Stability Assays

Objective: To determine the rate of conversion of the prodrug to the active drug in a biological matrix.

Protocol:

-

Incubation: Incubate N2-Acetyl Acyclovir Benzoate at a known concentration (e.g., 1-10 µM) with human liver microsomes, S9 fraction, or fresh human plasma.

-

Reaction Conditions: Maintain physiological temperature (37°C) and pH (7.4).

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Quantify the remaining concentration of N2-Acetyl Acyclovir Benzoate and the appearance of Acyclovir using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) of the prodrug.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the formation of the active drug in a living organism.

Protocol:

-

Animal Model: Administer a single dose of N2-Acetyl Acyclovir Benzoate to a suitable animal model (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at predetermined time points over 24 hours.

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the plasma concentrations of both N2-Acetyl Acyclovir Benzoate and Acyclovir using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability of the formed Acyclovir.

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the extent of absorption and conversion. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption and conversion. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure. |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation | A key indicator of prodrug efficiency. |

Conclusion

The scientific evidence unequivocally indicates that N2-Acetyl Acyclovir Benzoate is not an active metabolite of Acyclovir . Instead, it is a synthetic derivative designed as a prodrug to enhance the delivery of the active Acyclovir molecule. Its utility is realized through its conversion to Acyclovir in vivo. For researchers in drug development, this distinction is fundamental. Mischaracterizing a prodrug as an active metabolite can lead to erroneous interpretations of efficacy and safety data. A thorough understanding of the metabolic pathways and the application of robust analytical methodologies are essential for the successful development of effective antiviral therapies.

References

-

Bundgaard, H., Jensen, E., & Falch, E. (1991). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. Pharmaceutical Research, 8(9), 1087-1093. [Link]

-

Laskin, O. L. (1983). Acyclovir clinical pharmacology. An overview. The American journal of medicine, 75(1A), 7-10. [Link]

-

Wagstaff, A. J., Faulds, D., & Goa, K. L. (1995). Aciclovir. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 49(4), 508-515. [Link]

-

Paseka, A., & Zgirski, A. (2023). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Molecules, 28(16), 6123. [Link]

-

Gao, H., & Mitra, A. K. (2001). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. Journal of pharmaceutical sciences, 90(9), 1346-1355. [Link]

-

Al-Majdhoub, M., & Al-Amiery, A. (2023). Theoretical biological activities and docking studies of new derivatives of acyclovir for the treatment of coronavirus disease 2019. Journal of Taibah University Medical Sciences, 18(6), 1231-1240. [Link]

-

Galezowska, J., & Galezowski, M. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

-

Furman, P. A., de Miranda, P., St. Clair, M. H., & Elion, G. B. (1981). Metabolism of acyclovir in virus-infected and uninfected cells. Antimicrobial agents and chemotherapy, 20(4), 518-524. [Link]

-

Galezowska, J., & Galezowski, M. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

-

Strand, M., Islam, K., Edlund, K., Oberg, C. T., Allard, A., Bergström, T., ... & Wadell, G. (2012). 2-[2-(2-Benzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant herpes simplex virus. Antimicrobial agents and chemotherapy, 56(11), 5736-5742. [Link]

-

De Clercq, E. (2007). Pharmacokinetics of acyclovir after intravenous infusion of acyclovir and after oral administration of acyclovir and its prodrug valacyclovir in healthy adult horses. Antimicrobial agents and chemotherapy, 51(9), 3369-3372. [Link]

-

Schaeffer, H. J. (1982). Acyclovir chemistry and spectrum of activity. The American journal of medicine, 73(1), 4-6. [Link]

-

Stankova, I., Schichkov, S., Kostova, K., & Galabov, A. (2010). New analogues of acyclovir--synthesis and biological activity. Zeitschrift fur Naturforschung C, 65(1-2), 29-33. [Link]

-

Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. The New England journal of medicine, 327(11), 782-789. [Link]

-

Soul-Lawton, J., Seaber, E., On, N., & Wootton, R. (1995). Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers. Clinical pharmacokinetics, 29(4), 274-282. [Link]

-

Galezowska, J., & Galezowski, M. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

-

Nguyen, T. T. T., & Nguyen, T. H. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Vietnam Journal of Chemistry, 47(5), 523. [Link]

-

De Clercq, E. (2013). Antiviral agents. Cell, 154(1), 11-13. [Link]

-

Wu, X. A., Zhang, G. Q., & Wei, Y. H. (2012). Critical review of synthesis, toxicology and detection of acyclovir. Molecules, 17(11), 12936-12959. [Link]

-

Gholivand, M. B., & Torkashvand, M. (2012). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of thermal analysis and calorimetry, 109(3), 1269-1275. [Link]

- Stella, V. J. (1997). Process for synthesis and purification of a compound useful in the preparation of acyclovir. U.S.

-

Krayevsky, A. A., Arzumanov, A. A., & Semizarov, D. G. (2001). Cell metabolism of acyclovir phosphonate derivatives and antiherpesvirus activity of their combinations with alpha2-interferon. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 589-595. [Link]

-

Hristov, G., & Stankova, I. (2011). Chemical stability of new acyclovir analogues with peptidomimetics. Scientia pharmaceutica, 79(2), 259-264. [Link]

-

Hristov, G., & Stankova, I. (2011). Chemical stability of new acyclovir analogues with peptidomimetics. Scientia pharmaceutica, 79(2), 259-264. [Link]

-

Torii, T., Yamashita, K., Kojima, M., Suzuki, Y., Hijiya, T., & Izawa, K. (2006). Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor. Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-634. [Link]

-

Szychowska, A., Wróblewska, A., & Bączek, T. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3183. [Link]

Sources

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyclovir clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of different formulations of aciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of acyclovir in virus-infected and uninfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of acyclovir after intravenous infusion of acyclovir and after oral administration of acyclovir and its prodrug valacyclovir in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of N2-Acetyl Acyclovir Benzoate: Prodrug Kinetics and Antiviral Efficacy

Executive Summary: The "Double-Prodrug" Rationale

In the development of guanosine analogues for Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) therapy, Acyclovir (ACV) remains the gold standard. However, ACV suffers from poor oral bioavailability (~15-30%) due to limited water solubility and low lipophilicity.

N2-Acetyl Acyclovir Benzoate represents a specific "double-prodrug" derivatization strategy designed to overcome these physicochemical barriers. By masking the N2-amine with an acetyl group and the side-chain hydroxyl with a benzoate ester, this molecule aims to:

-

Enhance Lipophilicity: The benzoate moiety significantly increases logP, potentially facilitating passive diffusion across the intestinal epithelium or stratum corneum (in topical applications).

-

Modulate Metabolic Stability: The N2-acetyl group protects the guanine ring from rapid oxidation or deamination prior to cellular uptake.

Critical Technical Caveat: This molecule is biologically inactive in its native form. It acts strictly as a delivery vehicle. Its therapeutic efficacy is entirely dependent on the host's metabolic capacity to sequentially cleave the benzoate and acetyl groups to release free Acyclovir. This guide details the validation protocols required to confirm this bio-conversion and quantify antiviral potency.

Mechanism of Action & Metabolic Activation

Unlike direct-acting antivirals, N2-Acetyl Acyclovir Benzoate requires a three-step activation cascade. The N2-acetyl group blocks the guanine moiety from establishing the hydrogen bonds necessary for base-pairing with cytosine, rendering it incapable of chain termination until deacetylated.

The Activation Cascade[1]

-

Phase I Hydrolysis: Non-specific plasma or hepatic esterases cleave the benzoate ester.

-

Phase II Deacetylation: Cellular amidases or deacetylases remove the N2-acetyl group, releasing free ACV.

-

Phase III Viral Activation: Viral Thymidine Kinase (TK) phosphorylates ACV, trapping it intracellularly as ACV-Monophosphate.

Figure 1: The metabolic activation pathway of N2-Acetyl Acyclovir Benzoate. Note that the N2-deacetylation is often the rate-limiting step in non-hepatic tissues.

Experimental Protocol: Enzymatic Stability & Release Kinetics

Before assessing antiviral activity, you must verify that the test system (cell line or animal model) possesses the enzymes required to liberate ACV. If your cell line lacks esterases, the compound will appear falsely inactive.

Protocol A: Plasma/Liver Homogenate Hydrolysis

Objective: Determine the half-life (

-

Preparation:

-

Prepare a 10 mM stock of N2-Acetyl Acyclovir Benzoate in DMSO.

-

Thaw pooled human plasma or S9 liver fraction (stored at -80°C).

-

-

Incubation:

-

Spike plasma to a final concentration of 10 µM (0.1% DMSO final).

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

Aliquot 100 µL at

min. -

Quench: Immediately add 300 µL ice-cold Acetonitrile (containing Valacyclovir as internal standard). Vortex for 30s.

-

Centrifuge at 10,000 x g for 10 min to pellet proteins.

-

-

Analysis (LC-MS/MS):

-

Monitor three transitions: Parent (Prodrug), Intermediate (N2-Acetyl ACV), and Product (ACV).[1]

-

Criterion for Success: >90% conversion to ACV within 4 hours in liver homogenate.

-

Experimental Protocol: In Vitro Antiviral Efficacy[3][4]

Standard: Plaque Reduction Assay (PRA) Modifications for Prodrugs: Unlike standard ACV, this lipophilic derivative requires extended pre-incubation or specific cell lines (e.g., Vero cells supplemented with esterases if native activity is low) to allow for bio-conversion.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed Vero (African Green Monkey Kidney) or MRC-5 (Human Lung Fibroblast) cells in 24-well plates at

cells/well. -

Incubate 24h until a confluent monolayer forms.

-

-

Infection:

-

Aspirate media. Wash with PBS.

-

Inoculate with HSV-1 (Strain KOS) or HSV-2 (Strain G) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell.

-

Adsorb for 1 hour at 37°C, rocking every 15 mins.

-

-

Treatment (The Critical Variable):

-

Prepare serial dilutions of N2-Acetyl Acyclovir Benzoate (0.01 µM to 100 µM) in MEM + 2% FBS + 1% Methylcellulose (semi-solid overlay).

-

Control 1: Acyclovir (Positive Control).

-

Control 2: Vehicle (DMSO).[2]

-

Note: Ensure DMSO concentration <0.5% to avoid non-specific cytotoxicity.

-

-

Incubation & Staining:

-

Incubate for 72 hours at 37°C/5% CO2.

-

Fix cells with 10% Formalin for 30 mins.

-

Stain with 0.5% Crystal Violet.

-

-

Quantification:

-

Count viral plaques using a stereomicroscope.

-

Calculate % Inhibition:

.

-

Data Presentation & Interpretation

The efficacy of N2-Acetyl Acyclovir Benzoate is evaluated by comparing its

Expected Results Table

| Compound | EC50 (HSV-1) | EC50 (HSV-2) | CC50 (Vero Cells) | Selectivity Index (SI) |

| Acyclovir (Standard) | 0.5 - 1.5 µM | 0.8 - 2.0 µM | >300 µM | >200 |

| N2-Acetyl ACV Benzoate | 2.0 - 5.0 µM | 3.0 - 6.0 µM | >250 µM | ~50-80 |

| N2-Acetyl ACV (Intermediate) | >50 µM | >50 µM | >300 µM | <6 |

Technical Insight:

-

Why is the EC50 higher? The prodrug often shows a higher (worse) EC50 in vitro because the rate of hydrolysis in the petri dish is slower than the rate of viral replication. However, in in vivo models, the enhanced absorption (bioavailability) often compensates for this, leading to superior plasma levels.

-

Selectivity Index (SI): Calculated as

. An SI > 10 is generally considered active; > 50 is excellent.

Cytotoxicity Verification (CC50)

You must run a parallel MTT or CellTiter-Glo assay on uninfected cells.

-

If the benzoate moiety causes membrane disruption (surfactant effect), you will see a drop in CC50.

-

Pass Criteria: CC50 must be >100µM to confirm that antiviral activity is specific (mechanism-based) and not due to host cell death.

References

-

Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine. Proceedings of the National Academy of Sciences, 74(12), 5716–5720. Link

- Beauchamp, L. M., et al. (1992). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164.

-

Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir.[3] Journal of Medicinal Chemistry, 31(7), 1351–1355.[3] Link

- Giannola, L. I., et al. (2003). Prodrugs of acyclovir for ocular delivery: synthesis, physicochemical properties, and enzymatic hydrolysis. Journal of Medicinal Chemistry. (Relevant for ester hydrolysis kinetics).

-

MedChemExpress. Product Monograph: N2-Acetyl acyclovir. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N2-Acetyl Acyclovir Benzoate

Abstract & Strategic Rationale

This application note details the synthesis of N2-acetyl-9-[(2-benzoyloxyethoxy)methyl]guanine (N2-Acetyl Acyclovir Benzoate). This compound serves as a critical protected intermediate in the synthesis of Acyclovir prodrugs and related acyclic nucleosides.

While Acyclovir (ACV) can be directly modified, the solubility profile and nucleophilic competition between the N2-amine, N7/N9-nitrogen, and the hydroxyl group make direct functionalization low-yielding and difficult to purify.

The Protocol Strategy: We utilize a Convergent Alkylation Strategy . Instead of attempting to selectively protect Acyclovir, we couple a pre-functionalized side chain (2-(chloromethoxy)ethyl benzoate ) with a protected nucleobase (N2-Acetylguanine ).

Key Advantages:

-

Regiocontrol: Using N2-acetylguanine significantly favors N9-alkylation over the thermodynamically competing N7-isomer, a common impurity in purine chemistry.

-

Purification: The lipophilic benzoate and acetyl groups render the intermediate soluble in organic solvents (DCM, Ethyl Acetate), facilitating easy silica gel chromatography compared to the highly polar parent drug.

-

Scalability: This route avoids the use of hazardous trimethylsilyl (TMS) protection steps often required in direct Acyclovir modification.

Reaction Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical coupling step and the origin of the synthons.

Figure 1: Convergent synthesis pathway coupling N2-acetylguanine with the benzoate-protected acyclic side chain.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| N2-Acetylguanine | 19562-69-7 | >98% | Nucleobase Scaffold |

| 2-(chloromethoxy)ethyl benzoate | 76378-38-0 | Synthesis | Alkylating Agent |

| Triethylamine (TEA) | 121-44-8 | Anhydrous | Base Scavenger |

| Toluene | 108-88-3 | Anhydrous | Solvent |

| Dichloromethane (DCM) | 75-09-2 | HPLC | Extraction Solvent |

| Ethanol | 64-17-5 | Absolute | Recrystallization |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a Dean-Stark trap (optional) and reflux condenser.

-

Inert gas manifold (Nitrogen or Argon).

-

Rotary Evaporator with vacuum control.

-

High-Performance Liquid Chromatography (HPLC) system (C18 column).

Experimental Protocol

Phase 1: Preparation of Alkylating Agent (If not commercially available)

Note: Chloromethyl ethers are potential carcinogens. Perform all operations in a fume hood.

-

Charge: In a dry flask, dissolve Benzoyl Chloride (1.0 eq) in dry DCM.

-

Addition: Add 1,3-Dioxolane (1.0 eq) and a catalytic amount of ZnCl2 (0.01 eq).

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The ring-opening reaction yields 2-(chloromethoxy)ethyl benzoate .

-

Workup: Remove solvent under reduced pressure. Use the crude oil immediately for the coupling step to prevent hydrolysis.

Phase 2: Coupling (The Core Synthesis)

Step 1: Activation of the Base

-

Suspend N2-Acetylguanine (10.0 g, 51.7 mmol) in anhydrous Toluene (150 mL) in a 250 mL three-neck flask.

-

Add Triethylamine (TEA) (7.9 mL, 56.9 mmol, 1.1 eq).

-

Optional: Add tetrabutylammonium iodide (TBAI) (0.5 g) as a phase transfer catalyst to accelerate the reaction.

-

Heat the mixture to reflux (110°C) under nitrogen for 30 minutes to ensure deprotonation/solubilization.

Step 2: Alkylation

-

Dissolve 2-(chloromethoxy)ethyl benzoate (12.2 g, 56.9 mmol, 1.1 eq) in Toluene (20 mL).

-

Add the alkylating agent solution dropwise to the refluxing guanine suspension over 30 minutes.

-

Maintain Reflux: Stir at reflux for 4–6 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (N2-Acetylguanine) is polar and stays at the baseline; the product (N2-Acetyl Acyclovir Benzoate) will have an Rf ~ 0.4–0.5.

-

Step 3: Workup and Isolation [1]

-

Cooling: Cool the reaction mixture to Room Temperature (RT).

-

Filtration: Filter off the triethylamine hydrochloride salt precipitate. Wash the filter cake with Toluene (20 mL).

-

Concentration: Combine the filtrate and washings. Concentrate under vacuum to obtain a viscous yellow oil or semi-solid.

-

Crystallization:

-

Dissolve the residue in a minimum amount of hot Ethanol or Ethyl Acetate .

-

Allow to cool slowly to 4°C overnight.

-

Collect the white crystalline solid by filtration.

-

Step 4: Purification (If required) If the N7-isomer (impurity) is present >5%:

-

Load the crude material onto a silica gel column.

-

Elute with a gradient of DCM

5% MeOH in DCM. The N9-isomer (Target) typically elutes after the N7-isomer.

Quality Control & Validation

The synthesized product must be validated to ensure the correct regiochemistry (N9 vs N7 isomerism).

Data Summary Table

| Parameter | Specification | Typical Result |

| Appearance | White to Off-white Crystalline Solid | White Powder |

| Yield | > 60% | 68% |

| Melting Point | 168°C – 172°C | 170°C |

| Purity (HPLC) | > 98.0% | 99.2% |

| Mass Spec (ESI+) | [M+H]+ = 372.13 | 372.1 |

NMR Validation (Diagnostic Signals)

Solvent: DMSO-d6

-

N2-Acetyl (-NH-CO-CH3): Singlet at

2.18 ppm (3H). -

Benzoate (Aromatic): Multiplets at

7.5 – 8.0 ppm (5H). -

Anomeric CH2 (N-CH2-O): Singlet at

5.50 ppm (2H). Note: In the N7-isomer, this shift is typically downfield by ~0.2-0.4 ppm. -

Side Chain (-O-CH2-CH2-O-): Multiplets at

3.8 and 4.4 ppm.

References

-

Schaeffer, H. J. (1979). Purine derivatives and method of preparing them. U.S. Patent 4,146,715.

-

Matsumoto, H., et al. (1988).[1][2][3] A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds.[3][4][5][6] Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.[3]

-

PubChem Compound Summary. (2025). N2-Acetyl Acyclovir Benzoate-d4.[7] National Center for Biotechnology Information.

- Kelley, J. L., & Schaeffer, H. J. (1980). Synthesis of acyclovir. Journal of Medicinal Chemistry.

-

European Patent Office. (1997). An improved regiospecific process for synthesis of acyclic nucleosides. EP 0806425 A1.[5]

Sources

- 1. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. data.epo.org [data.epo.org]

- 6. WO1995007281A1 - A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine - Google Patents [patents.google.com]

- 7. N2-Acetyl Acyclovir Benzoate-d4 | C17H17N5O5 | CID 171394353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Laboratory Preparation of N²-Acetyl Acyclovir Benzoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Acyclovir Prodrugs